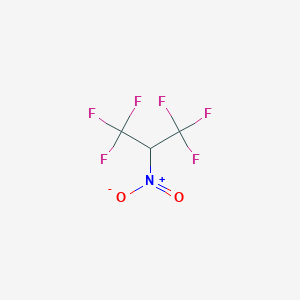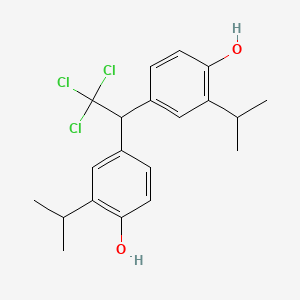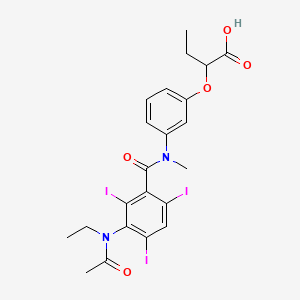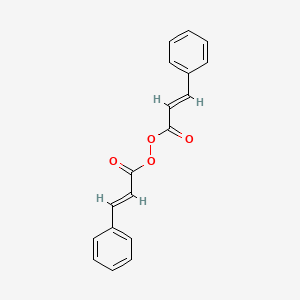
4-Hydroxy-3-methylbut-2-enoic acid, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3-methylbut-2-enoic acid, methyl ester is an organic compound with the molecular formula C6H10O3 It is a derivative of butenoic acid, characterized by the presence of a hydroxyl group and a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-methylbut-2-enoic acid, methyl ester can be achieved through several methods. One common approach involves the esterification of 4-Hydroxy-3-methylbut-2-enoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired esterification.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxy-3-methylbut-2-enoic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 4-oxo-3-methylbut-2-enoic acid, methyl ester.
Reduction: Formation of 4-hydroxy-3-methylbutanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
4-Hydroxy-3-methylbut-2-enoic acid, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block for polymers.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-3-methylbut-2-enoic acid, methyl ester involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
3-Methylbut-2-enoic acid: Shares a similar structure but lacks the hydroxyl group.
4-Hydroxy-3-methylbut-2-enyl diphosphate: Contains a diphosphate group instead of a methyl ester.
2-Butenoic acid, 3-methyl-, 3-methylbutyl ester: Another ester derivative with a different alkyl group.
Propiedades
Fórmula molecular |
C6H10O3 |
|---|---|
Peso molecular |
130.14 g/mol |
Nombre IUPAC |
methyl (E)-4-hydroxy-3-methylbut-2-enoate |
InChI |
InChI=1S/C6H10O3/c1-5(4-7)3-6(8)9-2/h3,7H,4H2,1-2H3/b5-3+ |
Clave InChI |
GTSWGSZEDFAGCU-HWKANZROSA-N |
SMILES isomérico |
C/C(=C\C(=O)OC)/CO |
SMILES canónico |
CC(=CC(=O)OC)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(1-Butoxy-3-chloroprop-2-EN-1-YL)oxy]butane](/img/structure/B14715641.png)







![[3-(4-Chlorophenyl)-1-phenylpropyl] acetate](/img/structure/B14715675.png)


